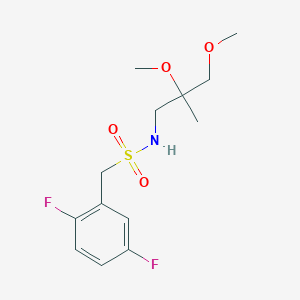
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H19F2NO4S and its molecular weight is 323.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Indoor Air Quality Assessment
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide belongs to a class of chemicals known for their presence in various consumer products and industrial applications. Studies have investigated the occurrence and concentration of similar compounds in indoor environments. For instance, Langer, Dreyer, and Ebinghaus (2010) reported on the concentrations of polyfluorinated compounds, including perfluorinated sulfonamides, in residential and nonresidential indoor air, revealing that indoor air environments can significantly contribute to PFCs in the atmosphere and human exposure Langer et al., 2010.
Shoeib et al. (2005) conducted a comprehensive survey on perfluorinated alkyl sulfonamides in indoor and outdoor air, as well as in house dust, in Ottawa, Canada. The study provided insights into the occurrence, indoor air source strength, and human exposure to these compounds, indicating indoor air as a significant source of these chemicals to the external environment Shoeib et al., 2005.
Environmental Monitoring and Public Health
The presence and implications of similar compounds in human populations and the environment have been a focus of various studies. For instance, Ericson et al. (2007) examined the levels of fluorinated organic compounds (FOCs) in the blood of residents in Catalonia, Spain, highlighting the distribution of FOCs in humans and their potential implications for health Ericson et al., 2007.
Haug et al. (2011) investigated per- and polyfluorinated compounds in indoor air and dust from Norwegian homes, contributing to the understanding of human exposure sources and pathways for these chemicals Haug et al., 2011.
Biochemical and Toxicological Research
This compound's structural similarity to other methanesulfonamide derivatives has led to its consideration in various biochemical studies and investigations into potential toxicological effects. For example, Von Hoff et al. (1978) examined the effects of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-, in a phase I clinical trial, providing valuable data on its toxicity and potential therapeutic applications Von Hoff et al., 1978.
Yamazaki, Tajima, and Takeuchi (2015) reported a case involving the ingestion of a massive amount of ethyl methanesulfonate, shedding light on the toxicity and treatment of high-dose exposure to methanesulfonamide derivatives Yamazaki et al., 2015.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4S/c1-13(20-3,9-19-2)8-16-21(17,18)7-10-6-11(14)4-5-12(10)15/h4-6,16H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMMMOZPUJPANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
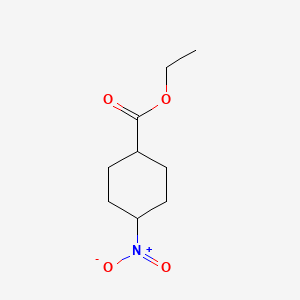
![3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2826748.png)
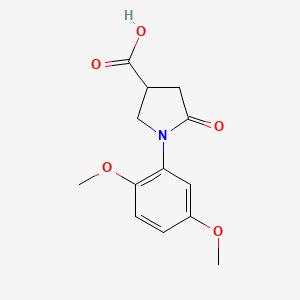
![ethyl 2-oxo-7-propan-2-yl-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2826750.png)
![2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine](/img/structure/B2826752.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826753.png)
![2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2826754.png)
![5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)
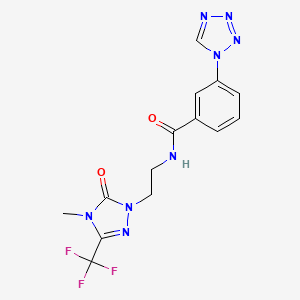
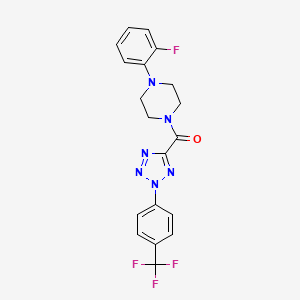
![2-[3-(Hydroxymethyl)phenoxy]ethanol](/img/structure/B2826760.png)
![2-Methyl-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2826764.png)


